Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves designing and characterizing a series of novel triazole-pyrimidine-based compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is determined through various methods such as 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular structure of a similar compound was corroborated through a single-crystal X-ray diffraction measurement .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) Production
Among the 14 synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Neuroprotective Activity
Six of the 14 compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Interaction with Active Residues of ATF4 and NF-kB Proteins
A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Inhibition of ER Stress, Apoptosis, and the NF-kB Inflammatory Pathway
The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .
Dihydroorotate Dehydrogenase Inhibitors with Antimalarial Activity
It can also be used as a reactant for the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Investigations of the Pharmacological Activity Caused by Binding to HIV TAR RNA
This compound can be used for investigations of the pharmacological activity caused by binding to HIV TAR RNA .
Mechanism of Action
Target of Action
The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . It has been shown to have promising properties in these areas, particularly in the context of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects several biochemical pathways. The primary mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the context of neuroprotection and anti-inflammation.
Result of Action
The result of the compound’s action is a significant anti-neuroinflammatory effect through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-6-4-5-7-10(9)16)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWLFZMUPJRSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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